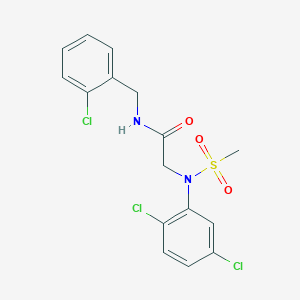![molecular formula C20H23Cl2N3O3S B296837 N-(3-chloro-2-methylphenyl)-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide](/img/structure/B296837.png)
N-(3-chloro-2-methylphenyl)-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide: is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a piperazine ring, which is further substituted with chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with Chlorophenyl Groups: The piperazine ring is then substituted with chlorophenyl groups through nucleophilic aromatic substitution reactions.
Introduction of the Sulfonamide Group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the chlorophenyl groups, converting them to the corresponding anilines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various sulfonamide derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as an antimicrobial agent.
- Studied for its potential use in the treatment of certain diseases.
Industry:
- Used in the synthesis of specialty chemicals.
- Investigated for its potential use in materials science.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
- N-(3-chlorophenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide
- N-(2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide
- N-(3-chloro-2-methylphenyl)-N-{2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide
Comparison:
- Structural Differences: The presence and position of the chloro and methyl groups on the phenyl rings can significantly affect the compound’s reactivity and biological activity.
- Uniqueness: N-(3-chloro-2-methylphenyl)-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets.
Properties
Molecular Formula |
C20H23Cl2N3O3S |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide |
InChI |
InChI=1S/C20H23Cl2N3O3S/c1-15-18(22)7-4-8-19(15)25(29(2,27)28)14-20(26)24-11-9-23(10-12-24)17-6-3-5-16(21)13-17/h3-8,13H,9-12,14H2,1-2H3 |
InChI Key |
DPQOQEHJXXYXQJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)S(=O)(=O)C |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B296755.png)
![N-(sec-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide](/img/structure/B296759.png)
![N-(2-chlorobenzyl)-2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B296760.png)
![N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296761.png)
![N-{4-[(4-bromoanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B296762.png)
![2-[3,4-dimethyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide](/img/structure/B296763.png)
![N-(2-bromophenyl)-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296764.png)
![2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B296766.png)
![N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B296770.png)
![3-[(4-methylphenyl)sulfanyl]-N-(propan-2-yl)propanamide](/img/structure/B296771.png)

![2-benzyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B296773.png)
![N-(sec-butyl)-2-[({[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetyl)amino]benzamide](/img/structure/B296775.png)
![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(2,3-dichlorophenyl)methanesulfonamide](/img/structure/B296778.png)
